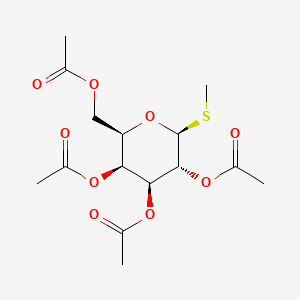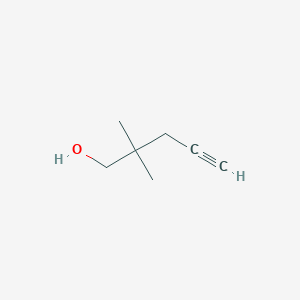
Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside
Descripción general
Descripción
Methyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside is a highly intricate biochemical compound . It has a molecular weight of 378.39 and a molecular formula of C15H22O9S . This compound finds extensive utilization within the biomedicine industry .
Synthesis Analysis
The synthesis of this compound involves the conversion of configuration at the anomeric site . This has been affirmed by the small NMR coupling constants between H-1 and H-2 in the resulting α-D-glucose (4.0– 4.1 Hz) and α-D-galactose (3.9 Hz) derivatives .Molecular Structure Analysis
The molecule contains a total of 47 bond(s). There are 25 non-H bond(s), 4 multiple bond(s), 10 rotatable bond(s), 4 double bond(s), 1 six-membered ring(s), 4 ester(s) (aliphatic), 1 ether(s) (aliphatic), and 1 sulfide(s) .Chemical Reactions Analysis
This compound acts as a paramount substrate, facilitating the meticulous analysis of glycosylation reactions and carbohydrate metabolism through diverse enzymatic assays .Physical And Chemical Properties Analysis
The compound is a white powder with a melting point of 115°C to 116°C . Its molecular weight is 378.39 and its molecular formula is C15H22O9S .Aplicaciones Científicas De Investigación
“Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside” is a highly intricate biochemical compound that finds extensive utilization within the biomedicine industry . This remarkable compound acts as a paramount substrate, facilitating the meticulous analysis of glycosylation reactions and carbohydrate metabolism through diverse enzymatic assays .
-
Biomedicine Industry
-
Synthesis of Disaccharides and D-glucose6-phosphate
-
Design and Synthesis of Water-Soluble Glucuronide Derivatives of Camptothecin
-
Synthesis and Role of Glycosylthio Heterocycles in Carbohydrate Chemistry
-
Proteomics Research
-
Preparation of Other Biochemical Compounds
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3/t11-,12+,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFUCHLBRWBKGN-FQKPHLNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447030 | |
| Record name | ST51037346 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside | |
CAS RN |
55722-48-0 | |
| Record name | ST51037346 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl)](/img/structure/B1588997.png)





